Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is a complex organic compound with the molecular formula C35H33N3O6 and a molecular weight of 591.67 g/mol . This compound is notable for its unique structure, which includes multiple benzyl and indole groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acid derivatives are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The Cbz groups are removed using catalytic hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated peptide synthesizers, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation to remove protective groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Deprotected amino acids or peptides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzyl groups can engage in π-π interactions and hydrogen bonding, influencing the activity of target proteins and pathways. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate: Similar structure but lacks additional benzyl groups.
N-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propyl)benzamide: Contains a benzamide group instead of an acetate group.
Uniqueness
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is unique due to its multiple benzyl and indole groups, which provide a versatile framework for chemical modifications and interactions with biological targets. This makes it a valuable compound for research in various scientific disciplines .
Properties
Molecular Formula |
C35H33N3O6 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C35H33N3O6/c39-33(43-23-26-12-6-2-7-13-26)21-37-34(40)32(38-35(41)44-24-27-14-8-3-9-15-27)18-28-20-36-31-17-16-29(19-30(28)31)42-22-25-10-4-1-5-11-25/h1-17,19-20,32,36H,18,21-24H2,(H,37,40)(H,38,41) |
InChI Key |
INZSBQSYZXATNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)NCC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.